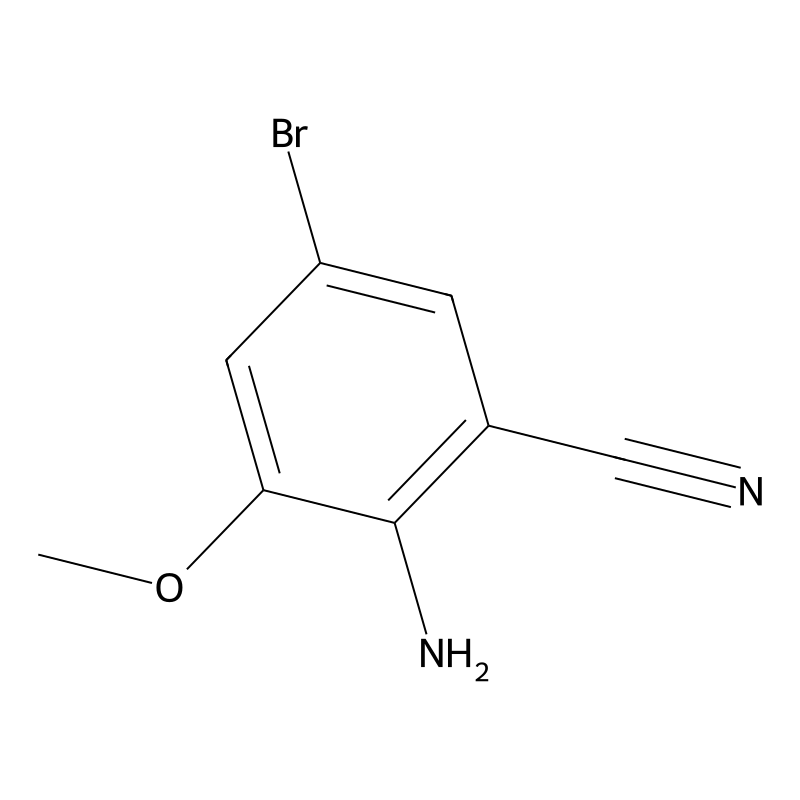2-Amino-5-bromo-3-methoxybenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Supramolecular Assembly
Specific Scientific Field: This application falls under the field of Chemistry, specifically in the area of Supramolecular Chemistry .
Summary of the Application: “2-Amino-5-bromo-3-methylpyridine (ABMP)” and “2,4-dihydroxybenzoic acid (DHB)” were used to construct a supramolecular assembly. This assembly was mediated by hydrogen bonding interactions .
Methods of Application or Experimental Procedures: The organic molecular salt crystal, “2-amino-5-bromo-3-methylpyridinium-2,4–dihydroxybenzoate”, was harvested by the slow solvent evaporation method at room temperature. The structure and proton transfer activity were confirmed by FT-IR, NMR, and single-crystal XRD analyses .
Results or Outcomes: The UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. Thermal property was determined by TG/DTA analysis which indicates that the compound is thermally stable up to 210 °C .
2-Amino-5-bromo-3-methoxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 227.06 g/mol. It features a benzene ring substituted with an amino group, a bromo group, and a methoxy group, making it part of the benzonitrile class. The compound is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity .
- Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles.
- Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.
- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions on the benzene ring.
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .
2-Amino-5-bromo-3-methoxybenzonitrile can be synthesized through various methods, including:
- Nitration and Bromination: Starting with 3-methoxybenzonitrile, bromination followed by nitration can yield the desired compound.
- Amine Substitution: The introduction of an amino group can be achieved through nucleophilic substitution of a suitable precursor.
- Functional Group Interconversion: Existing functional groups can be modified using standard organic synthesis techniques.
These methods allow for the efficient production of 2-Amino-5-bromo-3-methoxybenzonitrile in laboratory settings .
The compound has several potential applications:
- Pharmaceutical Development: Due to its interactions with cytochrome P450 enzymes, it may serve as a lead compound in drug development.
- Chemical Research: It can act as a building block for synthesizing more complex organic molecules.
- Material Science: Its unique properties may be explored for use in polymers or other materials .
Interaction studies have shown that 2-Amino-5-bromo-3-methoxybenzonitrile may interact with various biological targets due to its structural features. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of other drugs, making it significant in pharmacological research. Further studies are needed to fully elucidate its interaction profile and mechanism of action .
Several compounds share structural similarities with 2-Amino-5-bromo-3-methoxybenzonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | C6H6BrN3O2 | Contains a nitro group, influencing reactivity. |
| 3-Bromo-5-methoxybenzonitrile | C8H6BrNO | Lacks an amino group but retains similar functionalities. |
| 4-Bromo-2-amino-3-methoxybenzonitrile | C8H9BrN2O | Different substitution pattern on the benzene ring. |
These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 2-Amino-5-bromo-3-methoxybenzonitrile, particularly its amino substitution which may enhance biological activity .
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms


Acute Toxic;Irritant








